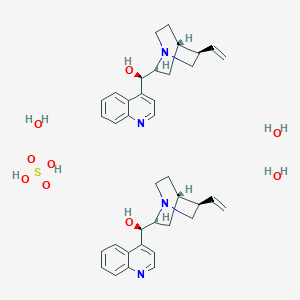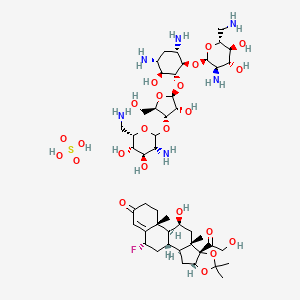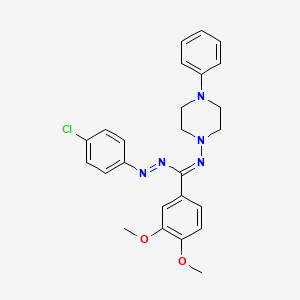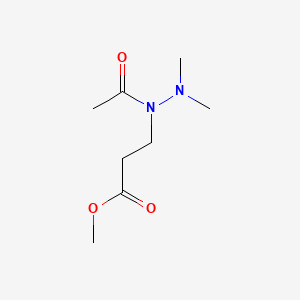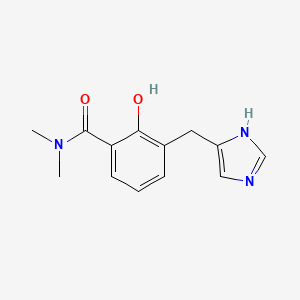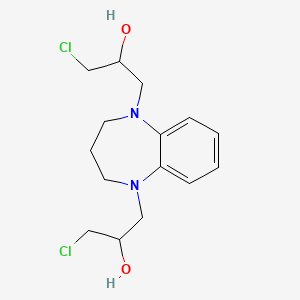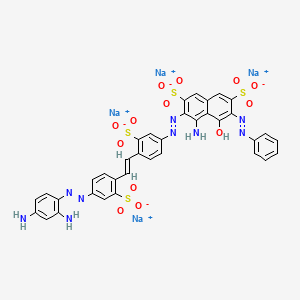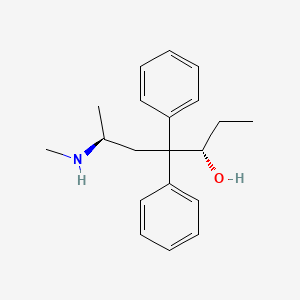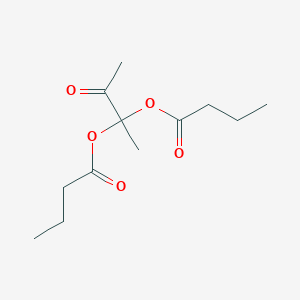
1-Methyl-2-oxopropylidene butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-oxopropylidene butyrate is a chemical compound with the molecular formula C8H14O3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-oxopropylidene butyrate can be achieved through the esterification of butyric acid with 3-oxobutan-2-ol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of heterogeneous catalysts, such as amberlyst-15, can enhance the efficiency of the reaction and allow for easier separation of the product from the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-oxopropylidene butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Butanoic acid and 3-oxobutanoic acid.
Reduction: 3-hydroxybutyl butyrate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-oxopropylidene butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-oxopropylidene butyrate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release butyric acid and 3-oxobutan-2-ol, which can then participate in metabolic pathways. Butyric acid, in particular, is known to have various biological effects, including anti-inflammatory and epigenetic regulation through inhibition of histone deacetylase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butyrate: Another ester with a similar structure but different functional groups.
Ethyl acetate: A common ester used in various industrial applications.
Propyl butyrate: Similar ester with a different alkyl group.
Uniqueness
1-Methyl-2-oxopropylidene butyrate is unique due to its specific ester linkage and the presence of a keto group, which imparts distinct chemical reactivity and potential biological activity compared to other simple esters .
Eigenschaften
CAS-Nummer |
71808-61-2 |
|---|---|
Molekularformel |
C12H20O5 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
(2-butanoyloxy-3-oxobutan-2-yl) butanoate |
InChI |
InChI=1S/C12H20O5/c1-5-7-10(14)16-12(4,9(3)13)17-11(15)8-6-2/h5-8H2,1-4H3 |
InChI-Schlüssel |
INWHCCKQYAWMAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC(C)(C(=O)C)OC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


